molecular formula C11H14Cl3NO2 B6189641 ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride CAS No. 457654-61-4

ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B6189641
CAS No.: 457654-61-4
M. Wt: 298.6
InChI Key:
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Preparation Methods

The synthesis of ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with 2,5-dichlorobenzaldehyde under specific conditions. The reaction is carried out in a boiling mixture of ethanol and dimethylformamide, with triethylamine acting as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride
  • Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
  • Ethyl 2-amino-3-(2,6-dichlorophenyl)propanoate hydrochloride

These compounds share similar structural features but differ in the position of the chlorine atoms on the phenyl ring. This difference can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific substitution pattern, which may confer distinct properties and advantages in certain applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves the reaction of ethyl acetoacetate with 2,5-dichlorobenzaldehyde to form ethyl 2,5-dichlorophenylacetoacetate. This intermediate is then reacted with methylamine to form ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "Ethyl acetoacetate", "2,5-dichlorobenzaldehyde", "Methylamine", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2,5-dichlorobenzaldehyde in the presence of a base catalyst to form ethyl 2,5-dichlorophenylacetoacetate.", "Step 2: Ethyl 2,5-dichlorophenylacetoacetate is then reacted with excess methylamine in ethanol to form ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate.", "Step 3: Ethyl 2-amino-3-(2,5-dichlorophenyl)propanoate is then converted to the hydrochloride salt form by treatment with hydrochloric acid in ethanol." ] }

CAS No.

457654-61-4

Molecular Formula

C11H14Cl3NO2

Molecular Weight

298.6

Purity

95

Origin of Product

United States

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